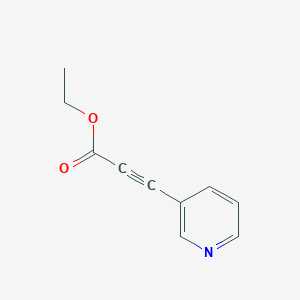
Ethyl 3-(3-Pyridyl)propiolate
概要
説明
Ethyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a colorless to tan liquid that is commonly used in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring attached to a propiolate ester, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propiolate can be synthesized through the esterification of 3-(3-pyridyl)propiolic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 3-(3-Pyridyl)propiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: It can participate in dipolar cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-pyridyl)propiolic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cycloaddition: Reagents such as nitrile imines or diazo compounds are used, often in the presence of transition metal catalysts like copper or silver.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Addition: Formation of substituted pyridylpropiolates.
Cycloaddition: Formation of heterocyclic compounds such as pyrazoles.
Hydrolysis: Formation of 3-(3-pyridyl)propiolic acid and ethanol.
科学的研究の応用
Ethyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in the modification and characterization of thiols in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 3-(3-Pyridyl)propiolate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The pyridine ring and the propiolate ester provide sites for nucleophilic attack and cycloaddition, respectively. These reactions enable the compound to form various derivatives and heterocyclic structures, which can interact with biological targets and pathways.
類似化合物との比較
Ethyl 3-(3-Pyridyl)propiolate can be compared with similar compounds such as Ethyl propiolate and 3-(3-Pyridyl)propiolic acid:
Ethyl propiolate: Similar in structure but lacks the pyridine ring. It is commonly used in dipolar cycloaddition reactions and as a derivatizing agent for thiols.
3-(3-Pyridyl)propiolic acid: The acid form of this compound. It is used in similar reactions but requires esterification to form the ethyl ester.
This compound is unique due to the presence of both the pyridine ring and the propiolate ester, which provide distinct reactivity and versatility in various chemical reactions.
特性
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-03-6 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















